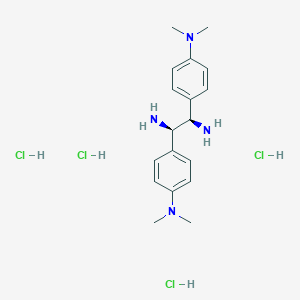

(1R,2R)-(+)-1,2-Bis(4-dimethylaminophenyl)ethylenediamine tetrahydrochloride

CAS No.: 1055301-15-9

Cat. No.: VC11710433

Molecular Formula: C18H30Cl4N4

Molecular Weight: 444.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1055301-15-9 |

|---|---|

| Molecular Formula | C18H30Cl4N4 |

| Molecular Weight | 444.3 g/mol |

| IUPAC Name | (1R,2R)-1,2-bis[4-(dimethylamino)phenyl]ethane-1,2-diamine;tetrahydrochloride |

| Standard InChI | InChI=1S/C18H26N4.4ClH/c1-21(2)15-9-5-13(6-10-15)17(19)18(20)14-7-11-16(12-8-14)22(3)4;;;;/h5-12,17-18H,19-20H2,1-4H3;4*1H/t17-,18-;;;;/m1..../s1 |

| Standard InChI Key | DBTIRGWYPJPVAT-VKBKZCJQSA-N |

| Isomeric SMILES | CN(C)C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=C(C=C2)N(C)C)N)N.Cl.Cl.Cl.Cl |

| SMILES | CN(C)C1=CC=C(C=C1)C(C(C2=CC=C(C=C2)N(C)C)N)N.Cl.Cl.Cl.Cl |

| Canonical SMILES | CN(C)C1=CC=C(C=C1)C(C(C2=CC=C(C=C2)N(C)C)N)N.Cl.Cl.Cl.Cl |

Introduction

(1R,2R)-(+)-1,2-Bis(4-dimethylaminophenyl)ethylenediamine tetrahydrochloride is a chiral compound that belongs to the class of ethylenediamines. It is characterized by its specific stereochemistry, with both chiral centers having the R configuration, and it is often used as a chiral ligand in various chemical reactions. This compound is particularly noted for its application in asymmetric synthesis, where its chiral nature can influence the stereochemistry of the products formed.

Synonyms and CAS Number

-

Synonyms: (1R,2R)-(+)-1,2-Bis(4-dimethylaminophenyl)ethylenediamine; (1R,2R)-1,2-Ethanediamine, 1,2-bis[4-(dimethylamino)phenyl]- .

Asymmetric Synthesis

This compound is used as a chiral ligand in asymmetric synthesis reactions. Its chiral centers allow it to coordinate with metal catalysts in a specific manner, influencing the stereochemistry of the reaction products. This is particularly important in the synthesis of pharmaceuticals and other biologically active compounds where stereochemistry can significantly affect biological activity.

Catalysis

In catalytic reactions, (1R,2R)-(+)-1,2-Bis(4-dimethylaminophenyl)ethylenediamine tetrahydrochloride can act as a ligand for transition metals, enhancing the efficiency and selectivity of the catalyst.

Research Findings

Research on this compound has focused on its applications in organic synthesis, particularly in developing new asymmetric catalytic systems. Studies have shown that its chiral nature can significantly enhance the enantioselectivity of reactions, leading to higher yields of desired stereoisomers.

Table 2: Physical and Chemical Characteristics

| Characteristic | Description |

|---|---|

| Appearance | Solid |

| Solubility | Soluble in water and polar solvents |

| Stereochemistry | (1R,2R) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume